Regioisomeric Dimethoxy Substitution: 3,5- vs. 2,4-Dimethoxybenzamide Kinase Selectivity Inference
The 3,5-dimethoxy substitution pattern on the benzamide ring of CAS 899752-41-1 is expected to confer a distinct steric and electronic profile compared to the 2,4-dimethoxy regioisomer (CAS not assigned; structure confirmed via benchchem.com listing as 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide) and the 2,3-dimethoxy regioisomer (CAS 899996-22-6) [1]. In published SAR studies on pyrazolo[3,4-d]pyrimidine derivatives, methoxy group position on pendant aryl rings was shown to modulate EGFR-TK inhibitory activity against MCF-7 cells, with IC50 values varying from low micromolar to inactive across positional isomers [2]. While direct head-to-head data for CAS 899752-41-1 versus its regioisomers are not publicly available, the class-level evidence indicates that the 3,5-dimethoxy configuration places both methoxy groups in meta positions relative to the amide linkage, creating a symmetric electron-donating effect that may influence hydrogen-bonding interactions within the ATP-binding pocket differently than the ortho/para arrangement of the 2,4-isomer or the ortho/meta arrangement of the 2,3-isomer [3].
| Evidence Dimension | Methoxy group positional effect on kinase inhibition potency (EGFR-TK/MCF-7 model class baseline) |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzamide derivative; specific IC50 against defined kinase target: not publicly reported |
| Comparator Or Baseline | Class baseline: 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones with varying aryl substituents; IC50 range ~5–50 µM against MCF-7 depending on substitution pattern [2] |
| Quantified Difference | Not quantifiable due to absence of direct comparative data for the target compound. Class SAR indicates >10-fold IC50 variation possible between regioisomeric substitution patterns [2]. |
| Conditions | MCF-7 breast adenocarcinoma cell line; MTT assay; 48 h exposure (class baseline from Rahmouni et al. 2016) |
Why This Matters
Procurement of the 3,5-dimethoxy regioisomer specifically—rather than the more readily available 2,4- or 2,3-dimethoxy variants—is essential when the screening hypothesis involves meta-disposed methoxy groups for target engagement, as substituting a regioisomer without validation may yield false-negative results in kinase inhibition campaigns.
- [1] Kuujia.com. CAS 899996-22-6: 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide. Compound listing. View Source
- [2] Rahmouni A, et al. Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Bioorg Chem. 2016 Jun;66:112-120. doi:10.1016/j.bioorg.2016.05.001. PMID: 27179178. View Source
- [3] Bakr RB, Mehany ABM, Abdellatif KRA. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d]pyrimidine Derivatives. Anticancer Agents Med Chem. 2017;17(10):1389-1400. doi:10.2174/1872211311666170213105004. PMID: 28270084. View Source
